molecular formula C17H19NO4S2 B2788147 N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034331-77-4

N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2788147
CAS RN: 2034331-77-4
M. Wt: 365.46
InChI Key: PZXZULBOHXBQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann reaction, and the Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a planar five-membered ring, and it is aromatic as indicated by its extensive substitution reactions . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se), and pyrrole (C4H4NH), which each have different heteroatoms .


Chemical Reactions Analysis

Thiophene and its derivatives undergo a variety of chemical reactions, many of which resemble those of benzene due to their aromatic nature .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[1-(thiophen-2-yl)cyclopentyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide:

Antifungal Agents

This compound has shown potential as an antifungal agent. Research indicates that derivatives of similar structures exhibit significant activity against fungal pathogens, such as cucumber downy mildew (CDM). These compounds can be optimized for higher efficacy and lower toxicity, making them promising candidates for agricultural fungicides .

Antibacterial Applications

N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide may also be explored for its antibacterial properties. Sulfonamide groups are known for their antibacterial activity, and incorporating this into a novel structure could lead to new antibiotics effective against resistant bacterial strains .

Pharmaceutical Development

The compound’s unique structure makes it a candidate for pharmaceutical research, particularly in the development of new drugs. Its potential bioactivity can be harnessed for creating medications targeting various diseases, including cancer, due to its ability to interact with biological molecules in specific ways .

Chemical Probes

In biochemical research, this compound can be used as a chemical probe to study biological processes. Its distinct structure allows it to bind selectively to certain proteins or enzymes, helping researchers understand their function and role in diseases .

Neuroscience Research

Given its potential bioactivity, this compound could be explored for its effects on the nervous system. It might interact with neurotransmitter systems or neural receptors, providing insights into neurological disorders and aiding in the development of new treatments for conditions such as depression or anxiety.

These applications highlight the versatility and potential of N-[1-(thiophen-2-yl)cyclopentyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in various scientific fields. Each application offers a unique avenue for research and development, contributing to advancements in science and technology.

If you have any specific area you’d like to delve deeper into, feel free to let me know!

Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene. The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L). The bioassay results of the field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L). N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization, and compound 4f is also a promising fungicide candidate against CDM that can be used for further development. : The structures of the target compounds were identified through 1H NMR, 13C NMR and HRMS spectra. : The four main classes of fungal phytopathogens, including oomycetes, ascomycetes, basidiomycetes and deuteromycetes, severely threaten human health, food safety, and agriculture. : Fungicides are the main approaches to control plant diseases and play a critical role in modern agriculture by increasing both crop quality and yield. : It was beneficial to the increase of the fungicidal activity to have a chloro at the sixth position because the two best compounds, 4a and 4f, had a chloro at the sixth position.

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiophene-based analogs often exhibit a variety of biological effects . For example, some thiophene-based drugs are known to act as voltage-gated sodium channel blockers .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c19-24(20,13-5-6-14-15(12-13)22-10-9-21-14)18-17(7-1-2-8-17)16-4-3-11-23-16/h3-6,11-12,18H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXZULBOHXBQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.